N-(2-furylmethyl)-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine
Overview
Description
N-(2-furylmethyl)-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine, also known as FMePy, is a pyrimidine derivative that has gained attention in the scientific community due to its potential applications in drug discovery. FMePy has been shown to have promising results in inhibiting specific enzymes and pathways, making it a valuable tool in understanding biological processes and developing new treatments for diseases.
Mechanism of Action
N-(2-furylmethyl)-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine works by binding to specific sites on enzymes and disrupting their activity. It has been shown to have a high affinity for the ATP-binding site of protein kinase CK2, which is involved in regulating cell growth and survival. By inhibiting the activity of CK2, N-(2-furylmethyl)-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine can potentially slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes, as well as disrupt certain pathways involved in cell growth and survival. N-(2-furylmethyl)-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-furylmethyl)-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine in lab experiments is its specificity for certain enzymes and pathways. This allows researchers to study the effects of inhibiting these targets without affecting other processes in the cell. However, N-(2-furylmethyl)-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine may have limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Future Directions
There are several potential future directions for research involving N-(2-furylmethyl)-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine. One area of interest is its potential as a treatment for cancer, particularly in combination with other drugs. N-(2-furylmethyl)-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine may also have applications in treating other diseases, such as inflammatory diseases and neurodegenerative disorders. Further research is needed to fully understand the mechanisms of action of N-(2-furylmethyl)-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine and its potential applications in drug discovery.
Scientific Research Applications
N-(2-furylmethyl)-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine has been extensively studied for its potential applications in drug discovery. It has been shown to inhibit the activity of specific enzymes, such as protein kinase CK2 and dihydrofolate reductase, which are involved in various biological processes. N-(2-furylmethyl)-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine has also been studied for its potential in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c1-7-5-9(11(12,13)14)17-10(16-7)15-6-8-3-2-4-18-8/h2-5H,6H2,1H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHWLAHAQRSGHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC2=CC=CO2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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